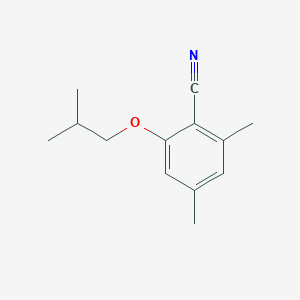
2-Isobutoxy-4,6-dimethylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isobutoxy-4,6-dimethylbenzonitrile is an organic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol It is characterized by the presence of an isobutoxy group and two methyl groups attached to a benzonitrile core
准备方法
The synthesis of 2-Isobutoxy-4,6-dimethylbenzonitrile typically involves the reaction of 2,4,6-trimethylbenzonitrile with isobutyl alcohol under acidic or basic conditions. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
化学反应分析
2-Isobutoxy-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the isobutoxy group is replaced by other nucleophiles such as halides, amines, or thiols. Common reagents for these reactions include alkyl halides, ammonia, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
2-Isobutoxy-4,6-dimethylbenzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex molecule synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-Isobutoxy-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
2-Isobutoxy-4,6-dimethylbenzonitrile can be compared with other similar compounds, such as:
2-Isopropoxy-4,6-dimethylbenzonitrile: This compound has an isopropoxy group instead of an isobutoxy group. The difference in the alkoxy group can lead to variations in chemical reactivity and biological activity.
2-Methoxy-4,6-dimethylbenzonitrile: With a methoxy group, this compound is more polar and may exhibit different solubility and reactivity compared to this compound.
2-Ethoxy-4,6-dimethylbenzonitrile: The ethoxy group in this compound results in different steric and electronic effects, influencing its chemical and biological properties.
The uniqueness of this compound lies in its specific alkoxy group, which imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
2,4-dimethyl-6-(2-methylpropoxy)benzonitrile |
InChI |
InChI=1S/C13H17NO/c1-9(2)8-15-13-6-10(3)5-11(4)12(13)7-14/h5-6,9H,8H2,1-4H3 |
InChI 键 |
UOUGRHDRCLVMMF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)OCC(C)C)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


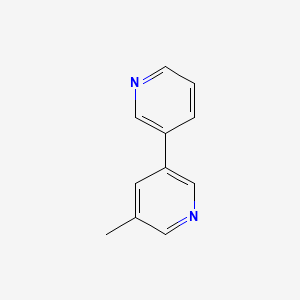
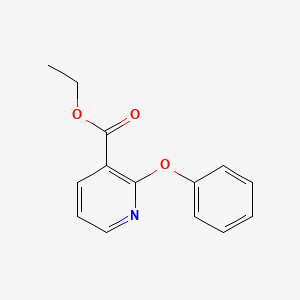
![2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13011259.png)
![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13011275.png)

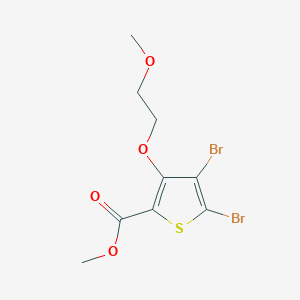
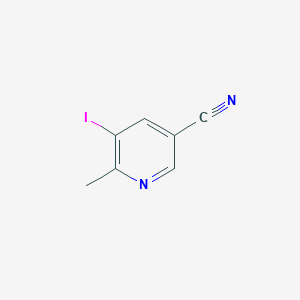
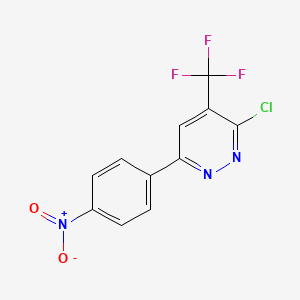
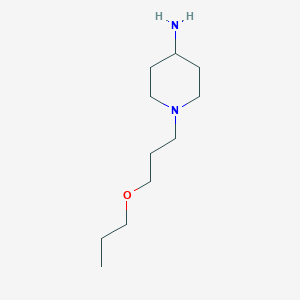
![(R)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride](/img/structure/B13011313.png)
![5-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13011322.png)
![8,8-Difluoro-2-azabicyclo[5.1.0]octane](/img/structure/B13011323.png)
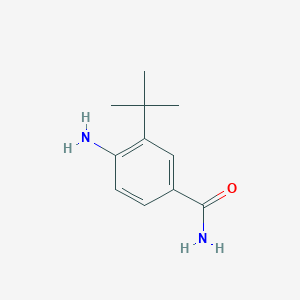
![tert-Butyl 2-cyano-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011339.png)
